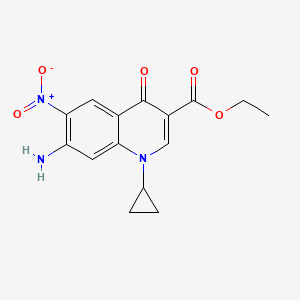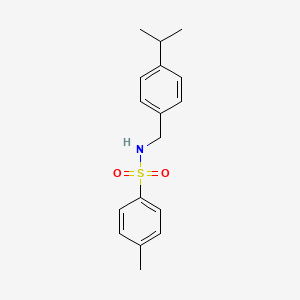
2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide, also known as CLIMB, is a compound that has attracted attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide involves the activation of the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis. 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide activates AMPK by inhibiting the activity of the mitochondrial respiratory chain complex I, which leads to an increase in the AMP/ATP ratio and subsequent activation of AMPK. Activated AMPK then regulates various downstream targets that are involved in cellular processes such as metabolism, autophagy, and inflammation.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function, and the reduction of oxidative stress. 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has also been shown to regulate glucose and lipid metabolism, improve insulin sensitivity, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide in lab experiments is its ability to activate AMPK, which is a key regulator of cellular energy homeostasis. This makes 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide a useful tool for studying cellular metabolism and energy regulation. However, one limitation of using 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide. One direction is to further investigate its potential applications in cancer research, particularly in combination with other anticancer drugs. Another direction is to study its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide on cellular metabolism and energy regulation.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide involves a multi-step process that starts with the reaction of 4-chloro-3-methylphenol with sodium hydroxide, followed by the reaction of the resulting compound with 3-bromobutanenitrile. The final step involves the reaction of the intermediate compound with hydroxylamine hydrochloride and sodium acetate to yield 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has been studied for its potential applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neurological disorders, 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to improve cognitive function and reduce neuroinflammation. In cardiovascular diseases, 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to improve heart function and reduce oxidative stress.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1,2-oxazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-3-12(14(18)16-13-6-7-19-17-13)20-10-4-5-11(15)9(2)8-10/h4-8,12H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHOTZXQBNYUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC=C1)OC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(1,2-oxazol-3-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188087.png)
![N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5188117.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5188124.png)
![rel-(2R,3R)-3-(1-azepanyl)-1'-cyclopentyl-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5188126.png)
![4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol](/img/structure/B5188127.png)
![1-benzoyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5188133.png)
![N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5188134.png)

![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5188156.png)
![4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone](/img/structure/B5188159.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5188176.png)
![1-[3-(4-methoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5188191.png)
![4-{4-[(4-methoxyphenyl)amino]-3-nitrobenzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5188196.png)
